molecular formula C18H27N3O4S B5688602 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine

1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine

Cat. No. B5688602
M. Wt: 381.5 g/mol
InChI Key: YCVFANJMSPYFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an important enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine inhibits BTK by binding to its active site and preventing its phosphorylation and activation. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell lymphoma cells. Inhibition of BTK by 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine leads to decreased activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in decreased cell proliferation and survival.
Biochemical and Physiological Effects
1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways in preclinical studies. In addition, 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine has demonstrated favorable pharmacokinetic and pharmacodynamic properties in clinical trials, including good oral bioavailability, dose-dependent inhibition of BTK activity, and sustained inhibition of BTK activity over time.

Advantages and Limitations for Lab Experiments

1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine has several advantages as a tool compound for studying BTK signaling in vitro and in vivo. It has high potency and selectivity for BTK, and has been shown to be effective in inhibiting BTK activity and downstream signaling pathways in various cell lines and animal models. However, 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine also has some limitations, including its relatively short half-life in vivo and the potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for the development of 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors, to enhance their efficacy and overcome resistance. Another area of interest is the development of more potent and selective BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties. Finally, the clinical development of BTK inhibitors in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), is an important area of investigation.

Synthesis Methods

The synthesis of 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine involves several steps, including the reaction of 4-methylpiperazine with 4-fluorobenzoyl chloride, followed by the reaction of the resulting compound with 3-(3-methoxy-piperidin-1-ylsulfonyl)-benzoic acid. The final product is obtained through purification and crystallization. The synthesis of 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In preclinical studies, 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell lymphoma cells. In clinical trials, 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine has demonstrated promising efficacy and safety profiles in patients with CLL and MCL.

properties

IUPAC Name

[3-(3-methoxypiperidin-1-yl)sulfonylphenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-19-9-11-20(12-10-19)18(22)15-5-3-7-17(13-15)26(23,24)21-8-4-6-16(14-21)25-2/h3,5,7,13,16H,4,6,8-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVFANJMSPYFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC(C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(3-Methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine

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